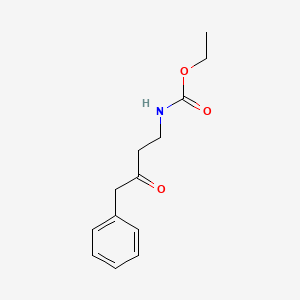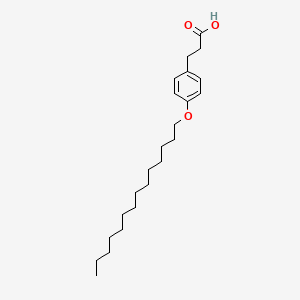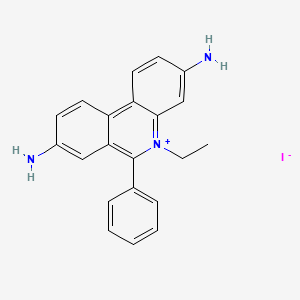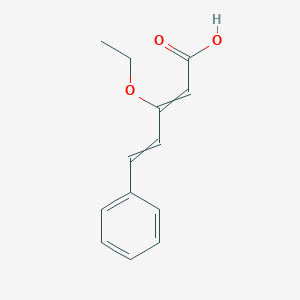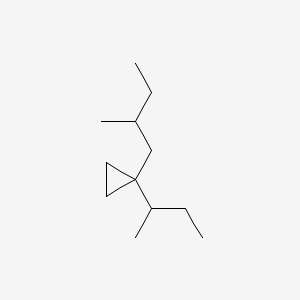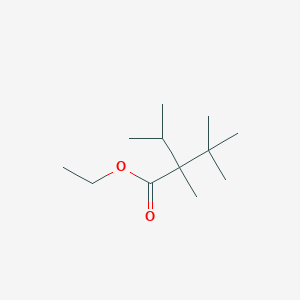
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is a chemical compound with the molecular formula C11H22O2. It is an ester derived from butanoic acid and is known for its distinct chemical structure and properties. This compound is used in various scientific and industrial applications due to its unique characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester typically involves the esterification of butanoic acid with the corresponding alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butanoic acid+EthanolH2SO4Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester+Water
Industrial Production Methods
In industrial settings, the production of this ester involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation and other separation techniques to obtain the desired ester in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to butanoic acid and ethanol in the presence of an acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is used in several scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: In studies involving ester metabolism and enzymatic reactions.
Medicine: As a potential intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various biochemical processes. The ester group can also interact with enzymes and other proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Butanoic acid, 3,3-dimethyl-2-(1-methylethyl), ethyl ester
- Butanoic acid, 2-ethyl-2,3,3-trimethyl, ethyl ester
- Butanoic acid, 3-methyl-, ethyl ester
Uniqueness
Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
63791-91-3 |
|---|---|
Molekularformel |
C12H24O2 |
Molekulargewicht |
200.32 g/mol |
IUPAC-Name |
ethyl 2,3,3-trimethyl-2-propan-2-ylbutanoate |
InChI |
InChI=1S/C12H24O2/c1-8-14-10(13)12(7,9(2)3)11(4,5)6/h9H,8H2,1-7H3 |
InChI-Schlüssel |
AYKXSKJFLXRXGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)(C(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


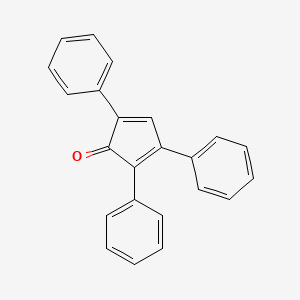
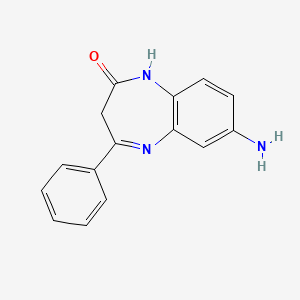
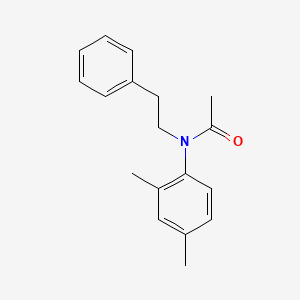
![(2-Oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-fluorophenyl)methanone]](/img/structure/B14493017.png)
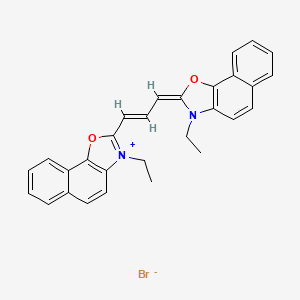
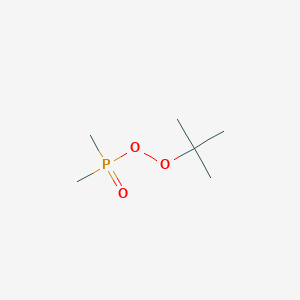
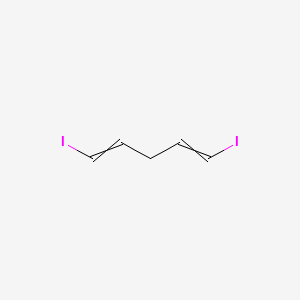
![2,5-Bis[4-(tribromomethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B14493042.png)
![2,3,5-Trimethyl-4-(pent-3-yn-1-yl)bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14493045.png)
